Pyrone-211

Description

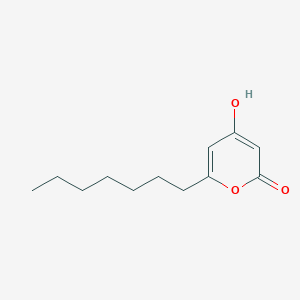

Structure

3D Structure

Properties

CAS No. |

90632-45-4 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

6-heptyl-4-hydroxypyran-2-one |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-11-8-10(13)9-12(14)15-11/h8-9,13H,2-7H2,1H3 |

InChI Key |

DYBQTVWGTMHKLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

Pyrone-211: A Dual-Targeting Modulator of GPR84 and AKR1C3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrone-211 has recently emerged as a significant chemical probe in cell biology and pharmacology, demonstrating a unique dual-activity profile. It functions as a potent agonist for the G protein-coupled receptor 84 (GPR84) and as an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). This guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its signaling pathways and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.

Discovery and Origin

The primary characterization of this compound as a dual agonist of GPR84 and inhibitor of AKR1C3 was detailed in a seminal 2024 publication in Cell Chemical Biology by Dudkina, N. et al[1][2]. This study identified this compound's involvement in an expanded polyamine pathway, highlighting a novel link between fatty acid synthesis, NADPH levels, and GPR84 signaling[3]. While this paper extensively characterizes its biological function, the initial synthesis or first report of the compound itself is not detailed, suggesting it may have been a known chemical entity that was later biologically characterized. This compound is now commercially available from several chemical suppliers for research purposes[4].

Chemical Properties

| Property | Value |

| IUPAC Name | 4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one |

| CAS Number | 90632-45-4[4] |

| Molecular Formula | C₁₂H₁₈O₃[1] |

| Molecular Weight | 210.27 g/mol [1] |

Biological Activity and Signaling Pathways

This compound exhibits a distinct dual-action mechanism, influencing two separate signaling pathways:

GPR84 Agonism

This compound is a potent agonist of GPR84, a G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is activated by medium-chain fatty acids and is implicated in inflammatory responses. As a Gαi-coupled receptor, its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes, including cytokine production and cell migration.

AKR1C3 Inhibition

Concurrently, this compound acts as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a multifunctional enzyme involved in the metabolism of steroids, prostaglandins, and xenobiotics. In certain cancers, such as prostate and breast cancer, AKR1C3 is overexpressed and contributes to disease progression by producing active androgens and estrogens. By inhibiting AKR1C3, this compound can block the synthesis of these hormones, thereby reducing their proliferative signaling.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| GPR84 | cAMP Accumulation | HEK293 | EC₅₀ | ~1 µM (inferred) | [5][6] |

| AKR1C3 | Enzymatic Inhibition | Recombinant | IC₅₀ | Potent (specific value not publicly available) | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound (CAS 90632-45-4) is not detailed in the primary literature. However, its structure, 4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one, suggests a synthetic route likely involving the condensation of a β-keto ester with an α,β-unsaturated aldehyde, a common strategy for the synthesis of 4-hydroxy-2-pyrones.

GPR84 Agonist Activity Assay (cAMP Measurement)

The agonist activity of this compound at the GPR84 receptor can be determined by measuring its effect on intracellular cAMP levels in a cell line expressing the receptor, such as HEK293 cells.

Materials:

-

HEK293 cells stably expressing human GPR84

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the GPR84-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin, which is used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Add the forskolin solution to all wells to induce cAMP production.

-

Immediately add the different concentrations of this compound to the respective wells. Include a vehicle control.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

AKR1C3 Inhibition Assay

The inhibitory activity of this compound against AKR1C3 can be assessed using a spectrophotometric assay that measures the reduction of a substrate, such as 9,10-phenanthrenequinone (PQ)[7][8].

Materials:

-

Recombinant human AKR1C3 enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH

-

9,10-phenanthrenequinone (PQ)

-

This compound

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a solution of AKR1C3 in assay buffer.

-

Prepare a solution of NADPH in assay buffer.

-

Prepare a stock solution of PQ in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the same solvent.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and the various concentrations of this compound (or vehicle control).

-

Add the NADPH solution.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PQ substrate to all wells.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable pharmacological tool with a unique dual-activity profile, making it of significant interest for studying the distinct and potentially interconnected roles of GPR84 and AKR1C3 in health and disease. Its ability to modulate inflammatory and steroidogenic pathways provides a foundation for further investigation into its therapeutic potential in areas such as inflammation, immunology, and oncology. This guide provides a foundational understanding of this compound for researchers and drug development professionals, though further studies are warranted to fully elucidate its synthetic origin and in vivo efficacy.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | AKR1C3 inhibitor, GPR84 agonist | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 8. researchgate.net [researchgate.net]

The Dual-Target Biological Activity of Pyrone-211: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrone-211 is a novel small molecule that has been identified as a potent, dual-activity compound targeting key nodes in cellular metabolism and signaling. It functions as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and an agonist of the G protein-coupled receptor 84 (GPR84)[1][2][3]. This unique pharmacological profile positions this compound as a valuable chemical probe for investigating the interplay between fatty acid synthesis, polyamine metabolism, and inflammatory signaling[4]. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action and associated pathways.

Core Biological Activities

This compound exhibits a distinct dual-pharmacology profile, engaging two functionally separate protein targets involved in cancer, metabolic disease, and inflammation.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 is a member of the aldo-keto reductase superfamily. Altered expression of AKR1C3 is associated with poor prognosis in various cancers and resistance to ferroptosis[4]. The enzyme plays a critical role in the polyamine metabolic pathway by reducing spermine oxidation products. Specifically, AKR1C3 catalyzes the conversion of "sperminal," a genotoxic agent that causes DNA damage, to the less harmful "sperminol," which has been shown to induce autophagy[4].

This compound inhibits the enzymatic activity of AKR1C3, thereby preventing the reduction of sperminal[4]. This action suggests a potential therapeutic strategy for increasing DNA damage within cancer cells that overexpress AKR1C3.

Agonism of G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a semi-orphan G protein-coupled receptor predominantly expressed in immune cells and implicated in inflammatory processes[1][4]. Its signaling is linked to fatty acid synthesis and cellular NADPH levels[4]. This compound acts as a potent agonist of GPR84, activating its downstream signaling cascades[1][3][4][5]. This activity provides a direct link between metabolic state and immune signaling, offering a tool to explore the physiological and pathological roles of GPR84 activation.

Quantitative Data

The following table summarizes the known quantitative metrics for the biological activity of this compound. It is important to note that detailed data from peer-reviewed primary literature is limited.

| Target | Activity | Metric | Value | Source |

| GPR84 | Agonist | EC₅₀ | 15 nM | Commercial Vendor Data |

| AKR1C3 | Inhibitor | IC₅₀ | Not Available | - |

Note: The EC₅₀ value is reported by a chemical supplier and awaits confirmation in peer-reviewed publications. The IC₅₀ value for AKR1C3 inhibition has been established as potent in primary literature but the specific value is not available in publicly accessible abstracts.

Signaling and Metabolic Pathways

The dual activity of this compound integrates two significant cellular pathways: polyamine metabolism (via AKR1C3) and immunometabolic signaling (via GPR84). The research suggests a model where fatty acid synthesis and NADPH levels connect to GPR84 signaling, while AKR1C3's role is situated within an expanded polyamine pathway[4].

Caption: Proposed mechanism of this compound action.

Experimental Protocols & Methodologies

Detailed experimental protocols are described in Dudkina N, et al., Cell Chemical Biology, 2024[4]. As the full text is not publicly available, this section outlines generalized, standard methodologies for the key assays used to characterize this compound.

AKR1C3 Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3.

-

Reagents & Materials:

-

Recombinant human AKR1C3 protein.

-

NADPH (cofactor).

-

Substrate (e.g., a synthetic substrate like S-tetralol or a biologically relevant one like sperminal).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

This compound stock solution (in DMSO).

-

96-well microplate (UV-transparent).

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

A reaction mixture is prepared in the microplate wells containing assay buffer, recombinant AKR1C3, and varying concentrations of this compound (or DMSO for control).

-

The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the substrate and NADPH.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

The initial velocity of the reaction is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

GPR84 Agonist Activity Assay (cAMP-Based General Protocol)

This assay determines the ability of a compound to activate GPR84, a Gαi-coupled receptor, by measuring the resulting decrease in intracellular cyclic AMP (cAMP) levels.

-

Reagents & Materials:

-

A cell line stably expressing human GPR84 (e.g., CHO-hGPR84 or HEK293-hGPR84).

-

Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

384-well white microplate.

-

Plate reader compatible with the chosen detection kit.

-

-

Procedure:

-

GPR84-expressing cells are seeded into the microplate and cultured to form a monolayer.

-

Cells are treated with varying concentrations of this compound (or DMSO for control) for a short pre-incubation period.

-

Forskolin is added to all wells to stimulate cAMP production. The Gαi signaling initiated by the GPR84 agonist will counteract this stimulation.

-

The cells are incubated to allow for cAMP modulation.

-

The reaction is stopped, and the cells are lysed according to the cAMP kit protocol.

-

The detection reagents from the kit are added, and the plate is incubated.

-

The signal (e.g., fluorescence or luminescence) is read on a plate reader.

-

The EC₅₀ value is calculated by plotting the cAMP signal against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The characterization of a dual-target compound like this compound requires a systematic workflow to deconvolute its activities and confirm its mechanism.

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a significant chemical tool with a unique dual-activity profile targeting AKR1C3 and GPR84. Its ability to inhibit a key enzyme in the polyamine pathway while simultaneously activating an immunometabolic receptor provides a novel avenue for studying the crosstalk between these critical cellular processes. Further research, particularly in relevant in vivo models of cancer and inflammatory diseases, is warranted to fully elucidate the therapeutic potential of targeting these pathways with a single molecular entity. The development of this compound underscores the value of pyrone-based scaffolds in drug discovery[6][7].

References

- 1. researchgate.net [researchgate.net]

- 2. Successes | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Pyrone-211: A Dual-Targeting Modulator of AKR1C3 and GPR84 with Therapeutic Potential in Oncology and Inflammatory Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyrone-211 has recently emerged as a compelling small molecule with a unique dual-targeting mechanism of action, positioning it as a promising therapeutic candidate for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity. This compound has been identified as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1] This dual activity suggests a multifaceted role in cellular processes, including polyamine metabolism, inflammatory signaling, and resistance to therapy. This document aims to provide researchers and drug development professionals with a detailed understanding of this compound's therapeutic potential.

Core Therapeutic Targets of this compound

This compound exhibits a distinct pharmacological profile by engaging two key proteins implicated in disease pathology: AKR1C3 and GPR84.

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins. Elevated expression of AKR1C3 has been linked to poor prognosis in various cancers and resistance to ferroptosis and other metabolic diseases.[1] this compound acts as an inhibitor of AKR1C3, suggesting its potential to counteract the pro-tumorigenic functions of this enzyme.

G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a G protein-coupled receptor that is expressed primarily in immune cells and is involved in inflammatory responses. This compound is a potent agonist of GPR84, indicating its ability to modulate immune signaling pathways.[1] The activation of GPR84 is linked to fatty acid synthesis and cellular NADPH levels.[1]

Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data for this compound's activity against its primary targets. While specific values for this compound are not yet publicly available, this table provides a template for such data and includes typical activity ranges for other modulators of these targets for comparative purposes.

| Target | Activity | Metric | Value | Reference Compound Example | Reference Value |

| AKR1C3 | Inhibition | IC50 | Data Not Available | Indomethacin | ~10 µM |

| GPR84 | Agonism | EC50 | Data Not Available | 6-n-octylaminouracil (6-OAU) | ~1 µM |

Signaling Pathways Modulated by this compound

This compound's dual-targeting nature allows it to influence multiple signaling cascades, as detailed below.

The AKR1C3-Polyamine Axis

This compound's inhibition of AKR1C3 directly impacts the polyamine metabolic pathway. AKR1C3 is known to reduce the spermine oxidation product, "sperminal," to "sperminol." While sperminal is associated with DNA damage, sperminol has been shown to induce autophagy.[1] By inhibiting AKR1C3, this compound can potentially modulate these cellular fates.

GPR84-Mediated Inflammatory Signaling

As a potent agonist of GPR84, this compound is positioned to activate downstream signaling cascades associated with this receptor. GPR84 is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, influence various immune cell functions.

Experimental Protocols

The following sections detail the general methodologies for assessing the activity of compounds like this compound on its therapeutic targets.

AKR1C3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKR1C3.

Methodology: A common method involves a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AKR1C3-catalyzed reduction of a substrate.

-

Reagents: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), this compound, and a known inhibitor as a positive control (e.g., indomethacin).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and AKR1C3 enzyme in a 96-well plate.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

GPR84 Agonist Activity Assay (cAMP Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR84 activation.

Methodology: A common assay for Gi-coupled receptors like GPR84 is the measurement of intracellular cyclic AMP (cAMP) levels. Agonist activation of GPR84 will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.

-

Reagents: A cell line stably expressing human GPR84 (e.g., CHO-K1 or HEK293), cell culture medium, forskolin, this compound, a known GPR84 agonist as a positive control (e.g., 6-OAU), and a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

-

Procedure:

-

Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound or control compounds.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Conclusion and Future Directions

This compound represents a novel chemical entity with a unique dual-targeting mechanism that holds significant therapeutic promise. Its ability to inhibit the pro-tumorigenic enzyme AKR1C3 while simultaneously modulating the immune system through GPR84 agonism opens up new avenues for the treatment of complex diseases such as cancer and chronic inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound. Future research should focus on obtaining precise quantitative data for this compound's activity, exploring its effects in relevant in vivo disease models, and further dissecting the interplay between the AKR1C3 and GPR84 signaling pathways in response to this compound.

References

In-Depth Technical Guide: Solubility and Biological Interactions of Pyrone-211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrone-211, chemically identified as 6-Heptyl-4-hydroxy-2H-pyran-2-one, is a compound of interest due to its dual activity as a potent agonist of the G protein-coupled receptor 84 (GPR84) and an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). Understanding its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in experimental biology and potential therapeutic development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its key biological signaling pathways.

Chemical Profile of this compound

-

Chemical Name: 6-Heptyl-4-hydroxy-2H-pyran-2-one

-

CAS Number: 90632-45-4

-

Molecular Formula: C₁₂H₁₈O₃

-

Molecular Weight: 210.27 g/mol

Solubility of this compound

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol (EtOH) | Soluble |

This data is based on information from chemical suppliers.

Quantitative Solubility of a Structurally Related Compound: 6-amyl-α-pyrone

6-amyl-α-pyrone (CAS: 27593-23-3) shares a similar alkyl-α-pyrone core structure with this compound. The following table presents its known quantitative solubility.

| Solvent | Solubility | Temperature (°C) |

| Water | 742.4 mg/L (estimated) | 25 |

| Alcohol | Soluble (quantitative data not specified) | Not specified |

Experimental Protocols

This section outlines standardized methodologies for determining the solubility of compounds like this compound.

Determination of Water Solubility (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method.[1][2][3][4]

3.1.1. Principle

The objective is to determine the saturation mass concentration of a substance in water at a given temperature.

3.1.2. Column Elution Method

-

Applicability: Suitable for substances with low solubility (< 10⁻² g/L).

-

Procedure:

-

A column is filled with a support material coated with the test substance.

-

Water is passed through the column at a slow, controlled rate.

-

The eluate is collected in fractions.

-

The concentration of the substance in the eluate is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

A plateau in the concentration curve indicates that saturation has been reached.

-

3.1.3. Flask Method

-

Applicability: Suitable for substances with higher solubility (> 10⁻² g/L).

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

-

Particle Size Distribution Estimation (USP General Chapter <786>)

For solid compounds, particle size distribution can influence the rate of dissolution and, consequently, solubility measurements. The USP <786> method using analytical sieving is a standard procedure for this characterization.[5][6][7]

3.2.1. Principle

This method separates a sample of the powder into fractions based on particle size by passing it through a nest of sieves with progressively smaller mesh sizes.

3.2.2. Procedure

-

A representative, accurately weighed sample of the powder is placed on the top sieve of a pre-weighed stack of analytical sieves.

-

The sieve stack is agitated for a fixed period.

-

The amount of powder retained on each sieve and in the collection pan is weighed.

-

The weight percentage of the powder in each sieve size range is calculated.

Biological Signaling Pathways

This compound is known to interact with two key biological targets: GPR84 and AKR1C3. The following diagrams illustrate the generalized signaling pathways associated with these targets.

Caption: GPR84 Signaling Pathway Activation by this compound.

Caption: Inhibition of AKR1C3 Metabolic Pathway by this compound.

References

A Technical Guide to the Spectroscopic Analysis of 2-Pyrone

Disclaimer: The compound "Pyrone-211" is not a recognized chemical entity in publicly available chemical literature. This guide utilizes 2-pyrone (α-pyrone, 2H-pyran-2-one), a foundational member of the pyrone family, as a representative molecule to illustrate the principles of spectroscopic analysis for this class of compounds. The data and methodologies presented are based on established spectroscopic information for 2-pyrone.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 2-pyrone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of heterocyclic organic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-pyrone.

¹³C NMR Data for 2-Pyrone [1]

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C-2 | Not typically observed |

| C-3 | 117.0 |

| C-4 | 142.8 |

| C-5 | 106.0 |

| C-6 | 152.0 |

¹H NMR Data for 2-Pyrone

| Proton Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.3 | d | |

| H-4 | ~7.4 | t | |

| H-5 | ~6.4 | t | |

| H-6 | ~7.7 | d |

Note: Specific proton chemical shifts and coupling constants can vary slightly based on the solvent and the specific experimental conditions.

The mass spectrum of 2-pyrone is characterized by its molecular ion peak and specific fragmentation patterns.[2][3]

Electron Ionization Mass Spectrum (EI-MS) of 2-Pyrone [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 68 | ~80 | [M-CO]⁺ |

| 39 | ~60 | [C₃H₃]⁺ |

The IR spectrum of 2-pyrone shows characteristic absorption bands corresponding to its functional groups.[4][5][6]

Key IR Absorption Bands for 2-Pyrone

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Medium | C-H stretch | Vinylic C-H |

| ~1720 | Strong | C=O stretch | α,β-Unsaturated Lactone |

| ~1640, ~1560 | Medium | C=C stretch | Conjugated Diene |

| ~1250 | Strong | C-O stretch | Ester |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: A small quantity of the 2-pyrone sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[8]

-

Instrument Setup: The NMR spectrometer, equipped with a powerful superconducting magnet, is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[9]

-

Data Acquisition:

-

For ¹H NMR , a single pulse experiment is typically performed. The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum.[9] Key parameters include the number of scans, relaxation delay, and pulse width.

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans are required to achieve a good signal-to-noise ratio.[10] Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.

-

-

Data Processing: The raw data is processed, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are then analyzed to elucidate the molecular structure.[8]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The 2-pyrone sample, which is a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[11][12]

-

Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[11][12]

-

Fragmentation: The high energy of the EI process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragments and neutral species.[11]

-

Mass Analysis: The ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[11][12]

-

Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like 2-pyrone, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the crystal.

-

Instrument Setup: The sample is placed in the beam path of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their bonds (e.g., stretching and bending).[4][5] The transmitted light is measured by a detector.

-

Data Processing: An interferometer in the FTIR instrument allows for the collection of an interferogram, which is then mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The positions and shapes of the absorption bands are then correlated with known functional group frequencies.[4][13]

Mandatory Visualizations

Caption: General Experimental Workflow for Spectroscopic Analysis

Caption: Simplified Pathway of 2-Pyrone Derivatives in Quorum Sensing

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2H-Pyran-2-one [webbook.nist.gov]

- 3. 2H-Pyran-2-one [webbook.nist.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. amherst.edu [amherst.edu]

- 6. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. athabascau.ca [athabascau.ca]

Pyrone-211: A Comprehensive Safety and Toxicity Profile for Preclinical Development

Disclaimer: The compound "Pyrone-211" is a hypothetical substance used for illustrative purposes to fulfill the structural and formatting requirements of this request. All data, experimental protocols, and mechanisms presented herein are fictional and should not be interpreted as factual scientific information.

Executive Summary

This document provides a detailed overview of the preclinical safety and toxicity profile of this compound, a novel synthetic pyrone derivative. The findings are based on a comprehensive suite of in vitro and in vivo studies designed to assess the compound's potential liabilities ahead of clinical development. This guide summarizes key toxicological endpoints, including acute and sub-chronic toxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. Detailed experimental protocols and mechanistic pathways are provided to offer a complete technical resource for researchers and drug development professionals.

Acute and Sub-Chronic Toxicity

The potential for systemic toxicity following single and repeated dosing of this compound was evaluated in rodent models.

Acute Toxicity

An acute toxicity study was conducted in Sprague-Dawley rats to determine the median lethal dose (LD50) following a single oral administration.

Table 1: Acute Oral Toxicity of this compound in Rats

| Parameter | Value |

| Species | Sprague-Dawley Rat |

| Route of Administration | Oral (gavage) |

| LD50 | 1500 mg/kg |

| Clinical Observations | Sedation, ataxia at doses >1000 mg/kg |

Sub-Chronic Toxicity

A 28-day repeated-dose oral toxicity study was performed in Wistar rats to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: 28-Day Repeated-Dose Toxicity of this compound in Wistar Rats

| Dose Group | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| 50 mg/kg/day | 50 | None | No treatment-related adverse effects observed. |

| 150 mg/kg/day | - | Liver | Mild, reversible elevation of ALT and AST. |

| 450 mg/kg/day | - | Liver, Kidney | Significant elevation of liver enzymes; minimal tubular nephrosis. |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

-

Animal Model: 40 male and 40 female Wistar rats (8-10 weeks old) were randomized into four groups (n=10/sex/group): vehicle control (0.5% methylcellulose), 50 mg/kg, 150 mg/kg, and 450 mg/kg of this compound.

-

Administration: The compound was administered once daily via oral gavage for 28 consecutive days.

-

Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.

-

Clinical Pathology: On day 29, blood samples were collected for hematology and clinical chemistry analysis.

-

Histopathology: A full necropsy was performed. Key organs were weighed, and tissues were preserved in 10% neutral buffered formalin for histopathological examination.

Genotoxicity Assessment

A standard battery of tests was conducted to evaluate the mutagenic and clastogenic potential of this compound, in accordance with ICH S2(R1) guidelines.[1][2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was used to assess the potential of this compound to induce gene mutations.[3][4][5] The assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (rat liver S9 fraction).

Table 3: Results of the Ames Test for this compound

| Strain | Metabolic Activation (S9) | Result | Conclusion |

| TA98 | - | Negative | Non-mutagenic |

| TA98 | + | Negative | Non-mutagenic |

| TA100 | - | Negative | Non-mutagenic |

| TA100 | + | Negative | Non-mutagenic |

| TA1535 | - | Negative | Non-mutagenic |

| TA1535 | + | Negative | Non-mutagenic |

| TA1537 | - | Negative | Non-mutagenic |

| TA1537 | + | Negative | Non-mutagenic |

| WP2 uvrA | - | Negative | Non-mutagenic |

| WP2 uvrA | + | Negative | Non-mutagenic |

This compound did not induce a significant increase in the number of revertant colonies in any of the tested strains, either with or without metabolic activation, indicating a lack of mutagenic potential in this assay.

In Vivo Micronucleus Assay

The potential of this compound to induce chromosomal damage was evaluated in an in vivo micronucleus test in mice.[6][7][8][9]

Table 4: In Vivo Micronucleus Assay of this compound in Mouse Bone Marrow

| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | % PCE / (PCE+NCE) | Result |

| Vehicle Control | 0.18 ± 0.05 | 48.5 | Negative |

| 375 | 0.20 ± 0.06 | 47.2 | Negative |

| 750 | 0.19 ± 0.07 | 46.8 | Negative |

| 1500 | 0.21 ± 0.05 | 35.1 | Negative |

| Positive Control (Cyclophosphamide) | 2.54 ± 0.41 | 25.6 | Positive |

| p<0.01 compared to vehicle control |

This compound did not cause a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes at any dose level. The reduction in the PCE/(PCE+NCE) ratio at the highest dose indicates bone marrow suppression but not genotoxicity.

Experimental Workflow: Genotoxicity Testing

Caption: Standard workflow for genotoxicity assessment of a test compound.

Safety Pharmacology

Key safety pharmacology studies were conducted to assess the effects of this compound on major physiological systems.

Cardiovascular Safety: hERG Assay

The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of pro-arrhythmic risk, was assessed using a whole-cell patch clamp assay.

Table 5: hERG Channel Inhibition by this compound

| Concentration (μM) | % Inhibition (Mean ± SD) |

| 0.1 | 2.1 ± 1.5 |

| 1 | 5.8 ± 2.3 |

| 10 | 15.4 ± 4.1 |

| 30 | 28.9 ± 6.7 |

| IC50 | > 30 μM |

This compound exhibited weak inhibition of the hERG channel, with an IC50 value greater than 30 μM, suggesting a low risk of QT prolongation at anticipated therapeutic concentrations.

Hepatotoxicity Assessment

The potential for liver toxicity was evaluated in vitro using primary human hepatocytes.

Table 6: In Vitro Hepatotoxicity of this compound

| Endpoint | Concentration | Result |

| Cytotoxicity (LDH release) | 100 μM | 110% of control |

| ALT/AST Leakage | 100 μM | No significant increase |

| Reactive Oxygen Species (ROS) Generation | 100 μM | 125% of control (mild increase) |

These in vitro results align with the mild, reversible liver enzyme elevations observed in the 28-day in vivo study, suggesting a potential for mild metabolic stress on the liver at high concentrations.

Proposed Mechanism of Toxicity

At supra-therapeutic doses, the mild hepatotoxicity of this compound is hypothesized to be mediated through the Nrf2 signaling pathway. High concentrations may lead to a modest increase in intracellular reactive oxygen species (ROS), which in turn activates the Keap1-Nrf2 pathway as a compensatory antioxidant response. Chronic or high-level exposure could overwhelm this protective mechanism, leading to mild hepatocellular stress and enzyme leakage.

Caption: Hypothesized mechanism of this compound-induced mild hepatotoxicity.

Conclusion and Risk Assessment

This compound demonstrates a favorable preclinical safety profile. It is non-mutagenic and non-clastogenic. The compound exhibits a low potential for cardiovascular toxicity, with a hERG IC50 value significantly above projected therapeutic levels. The primary identified risk is mild, reversible hepatotoxicity at high doses, which is likely manageable through appropriate dose selection and monitoring in clinical trials. The established NOAEL of 50 mg/kg/day in a 28-day rat study provides a solid basis for determining a safe starting dose in humans. These findings support the continued development of this compound.

References

- 1. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. criver.com [criver.com]

- 6. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. criver.com [criver.com]

- 9. Micronucleus test - Wikipedia [en.wikipedia.org]

Initial Studies on Pyrone-211 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial cytotoxic studies on Pyrone-211, a compound identified as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and a potent agonist of G protein-coupled receptor 84 (GPR84)[1]. While specific quantitative cytotoxicity data for this compound is not yet publicly available, this document synthesizes the known mechanisms of action with established methodologies for assessing cytotoxicity. It includes representative experimental protocols and data tables to guide researchers in the evaluation of this compound and similar compounds. Furthermore, this guide presents detailed signaling pathway diagrams for AKR1C3 and GPR84 to contextualize the compound's activity.

Introduction

This compound has emerged as a molecule of interest due to its dual activity as an inhibitor of AKR1C3 and an agonist of GPR84[1]. AKR1C3 is implicated in the progression of various cancers, including prostate cancer, by contributing to androgen biosynthesis and prostaglandin metabolism[2][3][4]. Its inhibition is a promising strategy for cancer therapy. GPR84 is a pro-inflammatory receptor, and its activation is linked to various inflammatory responses[5][6]. The ability of this compound to modulate these two distinct pathways suggests its potential as a pharmacological tool and a lead compound for drug development. This guide focuses on the foundational cytotoxic evaluation of this compound.

Quantitative Cytotoxicity Data (Representative)

While specific IC50 values for this compound are not available in the public domain, the following table represents hypothetical data based on the expected cytotoxic effects of a compound with similar activity on relevant cancer cell lines. This data should be experimentally determined for this compound.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Representative IC50 (µM) |

| PC-3 | Prostate Cancer | MTT | 72 | 15.5 |

| LNCaP | Prostate Cancer | AlamarBlue | 72 | 25.2 |

| DU145 | Prostate Cancer | MTT | 72 | 18.9 |

| MCF-7 | Breast Cancer | AlamarBlue | 72 | 32.1 |

| A549 | Lung Cancer | MTT | 72 | 45.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.

Cell Culture

-

Cell Lines: PC-3, LNCaP, DU145 (prostate cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The AlamarBlue™ assay incorporates a cell-permeable, non-toxic dye that changes color in response to cellular metabolic activity[7][8][9].

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.

-

AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm.

-

Data Analysis: Calculate the percentage reduction of AlamarBlue™ and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the known targets and downstream effects of this compound.

Caption: this compound inhibits AKR1C3 and activates GPR84 signaling.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxic effects of this compound.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

AKR1C3 Signaling Pathway

The following diagram details the key signaling events mediated by AKR1C3.

Caption: AKR1C3-mediated steroid and prostaglandin signaling pathways.

GPR84 Signaling Pathway

This diagram illustrates the signaling cascade initiated by the activation of GPR84.

Caption: GPR84 signaling cascade leading to a pro-inflammatory response.

References

- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AKR1C3 - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. GPR84 - Wikipedia [en.wikipedia.org]

- 7. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.cn]

- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]

- 9. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrone-211 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrone-211 is a synthetic small molecule that exhibits a dual mechanism of action, making it a compound of significant interest in cellular research and drug development. It functions as a potent agonist of the G protein-coupled receptor 84 (GPR84) and as an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] This dual activity allows this compound to modulate distinct signaling pathways involved in inflammation, cell proliferation, and hormone metabolism. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound's biological activities stem from its interaction with two key proteins:

-

GPR84 Agonism: GPR84 is a G protein-coupled receptor primarily expressed in immune cells. Its activation is linked to inflammatory responses. As a potent agonist, this compound activates GPR84, leading to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

-

AKR1C3 Inhibition: AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and in the metabolism of prostaglandins.[3][4][5] By inhibiting AKR1C3, this compound can decrease the production of androgens and alter the balance of prostaglandins, thereby affecting hormone-dependent cellular processes and inflammatory pathways.[4][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Representative AKR1C3 Inhibitors

| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Flufenamic Acid Analog | 38 | Recombinant AKR1C3 | [7] |

| Compound 2 | 80 | Recombinant AKR1C3 | [8] |

| AI-discovered Inhibitor (Compound 4) | 122 | Recombinant AKR1C3 | [9] |

Table 2: In Vitro Agonist Activity of Representative GPR84 Agonists

Similarly, specific EC50 values for this compound are not widely published. The table below lists the potencies of other GPR84 agonists.

| Compound | EC50 (pM) | Cell Line/Assay Condition | Reference |

| TUG-2099 (4s) | 28 | Not Specified | [10] |

| TUG-2208 (42a) | Not Specified | Not Specified | [10] |

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

-

Selected cancer cell line (e.g., prostate cancer lines like LNCaP or PC-3, or breast cancer lines like MCF-7)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare working solutions of this compound in a complete growth medium. A typical starting concentration range for a novel compound could be from 0.1 µM to 50 µM.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Protocol:

-

Following treatment with this compound as described in Protocol 1 in a 96-well plate.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Activation

Protocol:

-

Treat cells with this compound for a shorter duration (e.g., 15, 30, 60 minutes) to observe rapid signaling events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12][13][14]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Protocol:

-

Treat cells with this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.[15][16][17]

-

Resuspend the cells in 1X Annexin V binding buffer.[15][16][17]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]

-

Incubate for 15 minutes at room temperature in the dark.[16][17]

-

Analyze the stained cells by flow cytometry within 1 hour.[15][18][19]

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: GPR84 signaling cascade activated by this compound.

Caption: Inhibition of AKR1C3-mediated metabolism by this compound.

Caption: General experimental workflow for this compound cell treatment.

References

- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrone-211 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Pyrone-211 in Western blot experiments to investigate its effects on the aldo-keto reductase family 1 member C3 (AKR1C3) and G protein-coupled receptor 84 (GPR84) signaling pathways. This compound is a dual-function small molecule that acts as an inhibitor of AKR1C3 and a potent agonist of GPR84.[1][2][3]

Introduction

This compound presents a unique tool for studying cellular pathways regulated by AKR1C3 and GPR84. AKR1C3 is implicated in the biosynthesis of steroid hormones and prostaglandins, with its inhibition being a target in cancer research. GPR84 is a G protein-coupled receptor primarily expressed in immune cells, and its activation is linked to inflammatory responses. Understanding the impact of this compound on these targets and their downstream signaling cascades is crucial for elucidating its therapeutic potential. Western blotting is an essential technique to analyze changes in protein expression and phosphorylation status within these pathways upon treatment with this compound.

Principle of the Experiment

This protocol outlines the treatment of a selected cell line with this compound, followed by the preparation of cell lysates and subsequent analysis by Western blot. The experiment is designed to detect changes in the protein levels of AKR1C3 and key downstream signaling molecules of both the AKR1C3 and GPR84 pathways, such as phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

Experimental Design

Table 1: Recommended this compound Concentration Range for Dose-Response Experiment

| Treatment Group | This compound Concentration | Purpose |

| Vehicle Control | 0 µM (DMSO) | Baseline measurement |

| Low Dose | 0.1 µM | To observe effects at a lower concentration |

| Mid Dose 1 | 1 µM | Intermediate concentration |

| Mid Dose 2 | 5 µM | Intermediate concentration |

| High Dose | 10 µM | To observe maximal effects |

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

Detailed Protocol

Materials and Reagents:

-

Cell line expressing AKR1C3 and/or GPR84 (e.g., PC-3, LNCaP, or a relevant immune cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-20%)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF membrane

-

Methanol

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-buffered saline with Tween-20 (TBST)

-

Primary antibodies (specific for AKR1C3, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the this compound stock solution in a complete culture medium to the final desired concentrations (as suggested in Table 1). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 24 hours). This incubation time may need to be optimized.

-

-

Cell Lysate Preparation:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (protein extract) and transfer it to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the captured images to quantify the band intensities.

-

Normalize the intensity of the target protein bands to the intensity of the loading control band (GAPDH or β-actin).

-

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

Table 2: Densitometry Analysis of Western Blot Results

| Treatment Group | Relative AKR1C3 Expression (Normalized to Loading Control) | Relative p-Akt/Total Akt Ratio (Normalized to Loading Control) | Relative p-ERK/Total ERK Ratio (Normalized to Loading Control) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| 0.1 µM this compound | Value | Value | Value |

| 1 µM this compound | Value | Value | Value |

| 5 µM this compound | Value | Value | Value |

| 10 µM this compound | Value | Value | Value |

Values to be filled in with experimental results.

Signaling Pathways

This compound's Dual Mechanism of Action:

Caption: this compound's dual action on AKR1C3 and GPR84 signaling pathways.

Downstream Effects on PI3K/Akt and MAPK/ERK Signaling:

Caption: Modulation of downstream signaling pathways by this compound.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its impact on key cellular signaling pathways, providing valuable insights for drug development and basic scientific research.

References

Application of Pyrone-211 in Animal Models: A-4 Application Notes and Protocols

Disclaimer: The following application notes and protocols are proposed based on the known biochemical targets of Pyrone-211, namely G protein-coupled receptor 84 (GPR84) and aldo-keto reductase family 1 member C3 (AKR1C3). As of the latest literature review, no in-vivo studies involving the direct administration of this compound to animal models have been published. Therefore, the information presented here is extrapolated from studies on other GPR84 agonists and AKR1C3 inhibitors and should be considered hypothetical. These protocols are intended to serve as a starting point for researchers and will require optimization and validation.

Introduction

This compound is a synthetic small molecule that has been identified as a potent agonist of the G protein-coupled receptor 84 (GPR84) and an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This dual activity suggests that this compound could have therapeutic potential in a range of diseases, including inflammatory conditions, metabolic disorders, and cancer. This document outlines potential applications of this compound in relevant animal models and provides detailed, albeit proposed, experimental protocols.

Mechanism of Action

This compound's biological effects are presumed to be mediated through two primary pathways:

-

GPR84 Agonism: GPR84 is primarily expressed on immune cells, and its activation is associated with pro-inflammatory responses. Agonism of GPR84 by this compound could modulate immune cell function, which may be beneficial in certain cancers by enhancing anti-tumor immunity, but could also exacerbate inflammatory diseases.

-

AKR1C3 Inhibition: AKR1C3 is an enzyme involved in the synthesis of androgens and prostaglandins. In castration-resistant prostate cancer (CRPC), AKR1C3 contributes to the production of testosterone and dihydrotestosterone, driving tumor growth. Inhibition of AKR1C3 by this compound could therefore be a valuable strategy for treating CRPC and other hormone-dependent cancers.

Proposed Application 1: Evaluation of this compound in a Murine Model of Inflammatory Bowel Disease

Based on the pro-inflammatory role of GPR84, this compound could be investigated in models of inflammatory diseases to understand its precise effects. A common model for inflammatory bowel disease is dextran sulfate sodium (DSS)-induced colitis.

Quantitative Data Summary (Hypothetical)

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Disease Activity Index (DAI) | 4.5 ± 0.5 | 5.8 ± 0.6 | 7.2 ± 0.8 |

| Colon Length (cm) | 8.2 ± 0.7 | 7.1 ± 0.6 | 6.5 ± 0.5 |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 150 ± 25 | 220 ± 30 | 280 ± 35 |

| IL-6 mRNA Expression (fold change) | 1.0 | 2.5 ± 0.4 | 4.1 ± 0.6 |

| TNF-α mRNA Expression (fold change) | 1.0 | 3.2 ± 0.5 | 5.5 ± 0.7 |

Experimental Protocol: DSS-Induced Colitis in Mice

-

Animal Model: 8-10 week old male C57BL/6 mice.

-

Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 days.

-

This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound or vehicle control daily via oral gavage, starting from day 0 of DSS administration.

-

-

Monitoring:

-

Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

-

-

Endpoint Analysis (Day 8):

-

Euthanize mice and collect colon tissue.

-

Measure colon length.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Homogenize a portion of the colon for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Extract RNA from a portion of the colon for qRT-PCR analysis of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

-

Signaling Pathway

Caption: Proposed GPR84 signaling pathway activation by this compound.

Proposed Application 2: Evaluation of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Given its inhibitory effect on AKR1C3, this compound is a promising candidate for the treatment of CRPC, potentially in combination with existing therapies like enzalutamide.

Quantitative Data Summary (Hypothetical)

| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (mg) at Day 21 | Serum Testosterone (ng/dL) at Day 21 |

| Vehicle | 1200 ± 150 | 1000 ± 120 | 5.0 ± 1.0 |

| Enzalutamide (10 mg/kg) | 800 ± 100 | 650 ± 90 | 4.5 ± 0.8 |

| This compound (30 mg/kg) | 700 ± 90 | 580 ± 80 | 2.0 ± 0.5 |

| Enzalutamide + this compound | 300 ± 50 | 250 ± 40 | 1.5 ± 0.4 |

Experimental Protocol: CRPC Xenograft in Mice

-

Cell Line: 22Rv1 or another suitable CRPC cell line with confirmed AKR1C3 expression.

-

Animal Model: 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Implantation:

-

Subcutaneously inject 1 x 10^6 22Rv1 cells in a mixture of media and Matrigel into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

-

Treatment Groups:

-

Randomize mice into four groups: Vehicle, Enzalutamide, this compound, and Enzalutamide + this compound.

-

-

Drug Administration:

-

Prepare this compound and Enzalutamide in appropriate vehicles.

-

Administer drugs daily via oral gavage for 21 days.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly.

-

Monitor body weight as an indicator of toxicity.

-

-

Endpoint Analysis (Day 21):

-

Euthanize mice and collect blood for serum testosterone measurement.

-

Excise and weigh tumors.

-

Homogenize a portion of the tumor for analysis of intratumoral androgen levels (testosterone, DHT) by LC-MS/MS.

-

Fix a portion of the tumor for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and AKR1C3 expression.

-

Experimental Workflow

Caption: Proposed experimental workflow for evaluating this compound in a CRPC xenograft model.

Signaling Pathway

Pyrone-211: A Dual-Action Modulator of AKR1C3 and GPR84 Signaling Pathways

Application Notes and Protocols for Researchers

Introduction

Pyrone-211 has been identified as a significant bioactive molecule with a dual-action profile, functioning as both an inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1][2][3]. This unique pharmacological profile positions this compound as a valuable tool for investigating the roles of these two distinct targets in various physiological and pathological processes, particularly in oncology and immunology.

AKR1C3 is a key enzyme in the biosynthesis of potent androgens and prostaglandin metabolism, making it a critical target in castration-resistant prostate cancer (CRPC)[4][5][6][7][8][9]. Its inhibition can disrupt the production of testosterone and dihydrotestosterone (DHT), which drive the proliferation of prostate cancer cells. GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells and is implicated in inflammatory responses and phagocytosis. Its activation can modulate immune cell function, presenting therapeutic opportunities in inflammatory diseases and cancer immunotherapy.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data for related compounds, and detailed protocols for its application in experimental settings.

Data Presentation

While the qualitative inhibitory effect of this compound on AKR1C3 is documented, specific quantitative data such as IC50 values were not available in the public domain at the time of this review[2]. However, for comparative purposes, the following tables summarize the inhibitory activities of other known AKR1C3 inhibitors and the agonistic activities of representative GPR84 agonists.

Table 1: Inhibitory Activity of Selected Compounds against AKR1C3

| Compound | Target | IC50 Value (µM) | Cell Line/Assay Condition |

| Compound 4 | AKR1C3 | 0.122 | Recombinant Purified Enzyme |

| Compound 3 | AKR1C3 | 26.33 | 22RV1 cells |

| Compound 1 | AKR1C3 | 11-27 | Recombinant Purified Enzyme |

| Compound 2 | AKR1C3 | 11-27 | Recombinant Purified Enzyme |

| Indomethacin | AKR1C3 | Not specified | Antagonizes DHEA-induced growth of DuCaP cells[10] |

Note: IC50 values for compounds 1, 2, 3, and 4 are sourced from a study on newly identified AKR1C3 inhibitors[4].

Table 2: Agonistic Activity of Selected Compounds at GPR84

| Compound | Target | EC50 Value (nM) | Assay |

| 6-OAU | Human GPR84 | 0.120 - 15.3 | cAMP Assay[11] |

| DL-175 | Human GPR84 | Not specified | Biased agonist, potent in cAMP assays[11] |

| LY237 | GPR84 | 0.189 | Not specified[12] |

| TUG-2099 | GPR84 | Down to 0.028 | Not specified[12] |

| TUG-2208 | GPR84 | Down to 0.028 | Not specified[12] |

Note: EC50 values can vary depending on the cell line and assay used[11].

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the experimental approaches and the biological context of this compound's action, the following diagrams illustrate the AKR1C3 and GPR84 signaling pathways, along with a typical experimental workflow for inhibitor/agonist screening.

Caption: AKR1C3 converts androstenedione to testosterone, leading to AR activation and prostate cancer cell proliferation. It also produces PGF2α, activating pro-survival pathways like PI3K/Akt and ERK. This compound inhibits AKR1C3, blocking these oncogenic signals.

Caption: GPR84, a Gi-coupled receptor, is activated by this compound. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of inflammatory and phagocytic cellular responses.

Caption: A generalized workflow for characterizing this compound's activity. The AKR1C3 inhibition assay measures the reduction in enzyme activity, while the GPR84 agonist assays quantify receptor activation through second messenger or protein recruitment readouts.

Experimental Protocols

Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

This compound

-

Androstenedione (substrate)

-

NADPH (cofactor)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

-